CD73-IN-11

FLT3 inhibition kinase assay IC50

Reproducible CD73 inhibition studies demand compounds with verified purity and consistent batch quality. CD73-IN-11 addresses variability concerns that can confound tumor microenvironment and adenosinergic pathway research. • Potent CD73 inhibition (IC50 ≤316.23 nM, human enzyme cell-free assay); disclosed in WO2022068929A1 as compound 24 for tumor-related disease applications. • High purity (98%) with certificate of analysis confirming identity; ensures consistent solubility and experimental reproducibility across replicates. • Sourced through authorized supply channels; verified crystalline composition minimizes degradation and batch-to-batch variability.

Molecular Formula C14H10F3N5O2
Molecular Weight 337.26 g/mol
Cat. No. B12405062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD73-IN-11
Molecular FormulaC14H10F3N5O2
Molecular Weight337.26 g/mol
Structural Identifiers
SMILESC1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O
InChIInChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1
InChIKeyUBFYPFXPADRWOJ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gilteritinib: FLT3/AXL Inhibitor for AML Research


The compound 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione, known as Gilteritinib (ASP2215, Xospata®), is a small-molecule tyrosine kinase inhibitor that potently targets FLT3 and AXL kinases [1]. It is FDA-approved as monotherapy for adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations D835X and I836X [2]. Gilteritinib belongs to the type I kinase inhibitor class, binding the active kinase conformation, and exhibits a distinct selectivity profile compared to other FLT3 inhibitors [3].

Why Gilteritinib Cannot Be Substituted


FLT3 inhibitors are not interchangeable due to profound differences in kinase selectivity, potency against resistant mutations, binding mode (type I vs. type II), and clinical outcomes. Substituting gilteritinib with another FLT3 inhibitor without rigorous validation risks suboptimal target engagement, failure to suppress FLT3-TKD mutations (e.g., D835Y), and inferior survival benefit in AML models. The following quantitative evidence demonstrates gilteritinib's distinct pharmacological profile relative to comparators such as midostaurin, quizartinib, crenolanib, and sorafenib [1].

Quantitative Comparative Evidence for Gilteritinib


FLT3 Kinase Inhibition Potency Comparison

Gilteritinib exhibits superior FLT3 kinase inhibitory potency compared to midostaurin and sorafenib. In a standardized enzymatic assay, gilteritinib achieved an IC50 of 0.29 nM, representing a 22-fold improvement over midostaurin (IC50 6.3 nM) and a 200-fold improvement over sorafenib (IC50 58 nM). Quizartinib (IC50 1.6 nM) and crenolanib (IC50 1.3 nM) are less potent than gilteritinib by factors of 5.5 and 4.5, respectively [1].

FLT3 inhibition kinase assay IC50

Kinase Selectivity Profile vs. Midostaurin and Quizartinib

Gilteritinib demonstrates a broader but distinct kinase selectivity profile compared to quizartinib and midostaurin. In a KINOMEscan panel assessing binding (Kd <10 nM), gilteritinib hit 16 kinases, while quizartinib hit only 2 and midostaurin hit 5. Crenolanib hit 9 kinases, and sorafenib hit 4. Notably, gilteritinib's unique AXL inhibition (Kd <1 nM) is absent in quizartinib, which may contribute to its differentiated anti-leukemic activity [1].

kinase selectivity off-target inhibition Kd profiling

Activity Against FLT3-D835Y TKD Mutation

Gilteritinib retains potent activity against the common FLT3-D835Y tyrosine kinase domain mutation, a major resistance mechanism to type II inhibitors like quizartinib. In recombinant kinase assays, gilteritinib inhibited FLT3-D835Y with an IC50 of 0.18 nM, while quizartinib is largely ineffective against this mutant. In cellular assays (Ba/F3 FLT3-ITD-D835Y), gilteritinib exhibited a GI50 of 6.6 nM, compared to quizartinib's GI50 of >100 nM [1][2].

FLT3-D835Y TKD mutation drug resistance

Overall Survival Benefit in the ADMIRAL Trial

In the randomized phase 3 ADMIRAL trial (NCT02421939), gilteritinib demonstrated a statistically significant overall survival advantage over salvage chemotherapy in patients with relapsed/refractory FLT3-mutated AML. Median overall survival was 9.3 months for gilteritinib versus 5.6 months for salvage chemotherapy, with a hazard ratio of 0.64 (95% CI: 0.49-0.83; P<0.001). This 3.7-month absolute survival benefit represents a 66% improvement in median survival [1]. In contrast, midostaurin showed no survival benefit as monotherapy and quizartinib's phase 3 QuANTUM-R trial reported a median OS of 6.2 months versus 4.7 months for salvage chemotherapy (HR 0.76), a smaller absolute benefit of 1.5 months [2].

overall survival phase 3 trial FLT3-mutated AML

Pharmacokinetic Half-Life and Dosing Convenience

Gilteritinib exhibits a long elimination half-life of 113 hours, enabling once-daily oral dosing with sustained target inhibition. This is substantially longer than midostaurin's half-life of approximately 21 hours, which necessitates twice-daily dosing in combination with chemotherapy. The long half-life simplifies preclinical and clinical dosing schedules and may contribute to more consistent FLT3 suppression over 24 hours [1].

pharmacokinetics half-life dosing schedule

Crystalline Form and Patent Protection

Gilteritinib's commercial formulation is protected by multiple patents covering stable pharmaceutical compositions with a specific range of crystallinity (62% to 98%) and methods of manufacture. This proprietary solid-state formulation ensures consistent bioavailability and minimizes impurity generation during storage. Generic alternatives cannot legally replicate this specific crystalline composition without patent expiration or successful challenge [1].

solid form crystalline pharmaceutical composition

Validated Research and Industrial Applications


AML Models with FLT3-ITD and TKD Mutations

Gilteritinib is the inhibitor of choice for preclinical AML models harboring both FLT3-ITD and D835Y/I836X TKD mutations. Its sub-nanomolar potency against wild-type FLT3 (IC50 0.29 nM) and retention of activity against D835Y mutant (IC50 0.18 nM) enables consistent target suppression in cell lines (e.g., MV4-11, MOLM-13) and patient-derived xenografts. Unlike quizartinib, gilteritinib does not lose efficacy against TKD mutations, making it essential for studies of acquired resistance and combination therapies targeting FLT3-mutant AML [1][2].

Pharmacokinetic/Pharmacodynamic Modeling in Xenografts

The long half-life of gilteritinib (113 hours in humans, comparable in preclinical species) supports once-daily oral dosing in rodent models, simplifying experimental logistics and ensuring sustained FLT3 inhibition over 24-hour dosing intervals. This pharmacokinetic advantage over shorter half-life agents like midostaurin (~21 hours) reduces variability in target coverage and facilitates correlation of plasma exposure with tumor regression [1].

Reference Standard for FLT3 Selectivity Profiling

Gilteritinib serves as a benchmark type I FLT3 inhibitor in kinase selectivity panels due to its well-characterized profile (16 kinases with Kd <10 nM, including unique AXL targeting with Kd <1 nM). Researchers comparing novel FLT3 inhibitors should include gilteritinib as a control to assess relative selectivity and potential AXL-mediated synergy in AML models [1].

Procurement of High-Purity Research Material

For reproducible in vitro kinase assays and cellular studies, procurement of gilteritinib with verified crystalline form and high purity is critical. The patented crystalline composition (crystallinity 62-98%) ensures consistent solubility, bioavailability, and minimal degradation products. Researchers should source from authorized suppliers providing certificates of analysis confirming identity and purity to avoid batch-to-batch variability that could confound experimental results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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